molecular formula C7H12N2O3 B15047598 cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

Cat. No.: B15047598
M. Wt: 172.18 g/mol
InChI Key: RUSIWAYZOGAQMN-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate: is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-methyl-2-oxobutanoic acid with hydroxylamine, followed by cyclization to form the pyrrolidinone ring. The acetate salt is then formed by neutralizing the compound with acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent formation of the acetate salt.

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of 3-amino-4-methyl-2-oxopyrrolidin-1-yl acetate.

    Reduction: Formation of 3-amino-1,4-dihydroxy-4-methylpyrrolidin-2-one acetate.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A parent compound with similar structural features.

    Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.

    Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.

Uniqueness: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino, hydroxyl, and acetate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate

InChI

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1

InChI Key

RUSIWAYZOGAQMN-NJGYIYPDSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)[C@H]1N)OC(=O)C

Canonical SMILES

CC1CN(C(=O)C1N)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.